![molecular formula C16H28O2Si B12586014 2-Methyl-6-{[tri(propan-2-yl)silyl]oxy}phenol CAS No. 473595-51-6](/img/structure/B12586014.png)
2-Methyl-6-{[tri(propan-2-yl)silyl]oxy}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-{[tri(propan-2-yl)silyl]oxy}phenol is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a phenol group substituted with a methyl group at the 2-position and a tri(propan-2-yl)silyl group at the 6-position, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-{[tri(propan-2-yl)silyl]oxy}phenol typically involves the reaction of 2-methylphenol with tri(propan-2-yl)silyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
2-Methylphenol+Tri(propan-2-yl)silyl chloridePyridine2-Methyl-6-[tri(propan-2-yl)silyl]oxyphenol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-6-{[tri(propan-2-yl)silyl]oxy}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the silyl group.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Applications De Recherche Scientifique
2-Methyl-6-{[tri(propan-2-yl)silyl]oxy}phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Methyl-6-{[tri(propan-2-yl)silyl]oxy}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can participate in hydrogen bonding and other interactions, while the silyl group can influence the compound’s lipophilicity and membrane permeability. These properties enable the compound to modulate various biochemical pathways and exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylphenol: Lacks the silyl group, making it less lipophilic.
6-{[Tri(propan-2-yl)silyl]oxy}phenol: Lacks the methyl group, affecting its reactivity and biological activity.
2,6-Dimethylphenol: Lacks the silyl group, resulting in different chemical and physical properties.
Uniqueness
2-Methyl-6-{[tri(propan-2-yl)silyl]oxy}phenol is unique due to the presence of both the methyl and silyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
473595-51-6 |
|---|---|
Formule moléculaire |
C16H28O2Si |
Poids moléculaire |
280.48 g/mol |
Nom IUPAC |
2-methyl-6-tri(propan-2-yl)silyloxyphenol |
InChI |
InChI=1S/C16H28O2Si/c1-11(2)19(12(3)4,13(5)6)18-15-10-8-9-14(7)16(15)17/h8-13,17H,1-7H3 |
Clé InChI |
XKZCWTNZDUUSRT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)O[Si](C(C)C)(C(C)C)C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(3-Bromo-2,6-dimethylphenyl)methoxy]-2-methylquinoline](/img/structure/B12585931.png)
![5-Chloro-N-[3-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12585946.png)
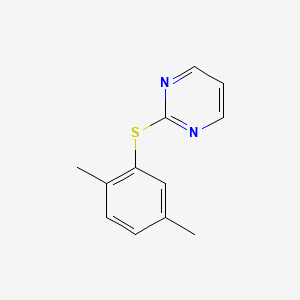
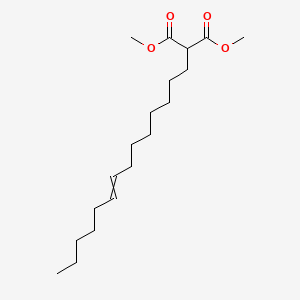
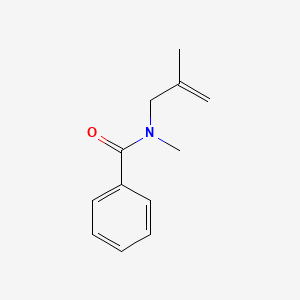
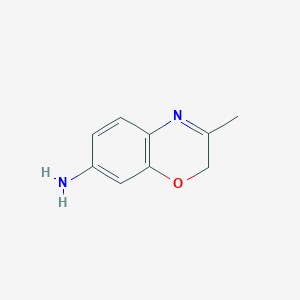
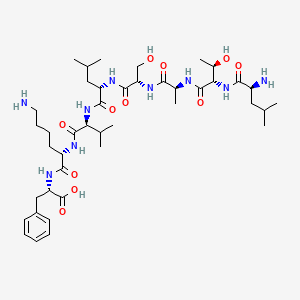
![6-[(3-bromophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12585996.png)

![2-Benzofurancarboxylic acid, 5-methyl-, 2-[[2-(trifluoromethyl)phenyl]sulfonyl]hydrazide](/img/structure/B12586007.png)
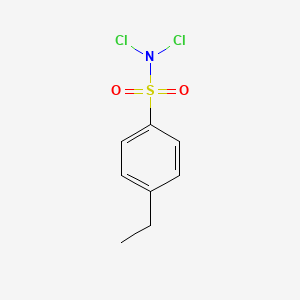

![6-[2-(Dimethylamino)ethenyl]pyrido[3,2-b]acridine-5,12-dione](/img/structure/B12586026.png)

